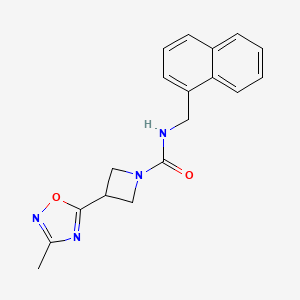

3-amino-1-propyl-1H-pyrazole-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

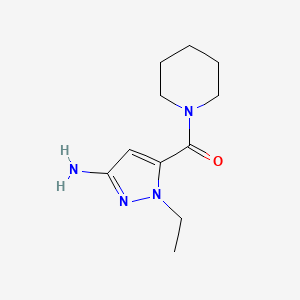

“3-amino-1-propyl-1H-pyrazole-4-carboxylic acid” is a compound that belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .

Molecular Structure Analysis

The molecular structure of “3-amino-1-propyl-1H-pyrazole-4-carboxylic acid” would consist of a pyrazole ring substituted with an amino group at the 3-position, a propyl group at the 1-position, and a carboxylic acid group at the 4-position .

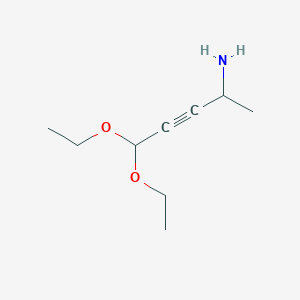

Chemical Reactions Analysis

Pyrazoles can undergo various chemical reactions, including N-arylation, cycloaddition, and oxidation . The specific reactions that “3-amino-1-propyl-1H-pyrazole-4-carboxylic acid” can undergo would depend on the reaction conditions and the presence of other reagents.

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-amino-1-propyl-1H-pyrazole-4-carboxylic acid” would depend on its molecular structure. For instance, the presence of the carboxylic acid group would make the compound acidic, and the amino group could participate in hydrogen bonding .

Scientific Research Applications

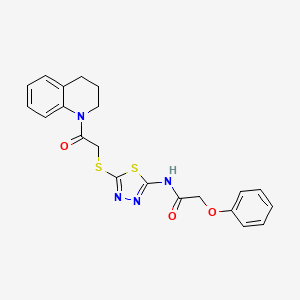

Anti-HIV Agents: Some indole derivatives, which share structural similarities with pyrazoles, exhibit antiviral activity. Molecular docking studies have explored their potential as anti-HIV agents .

Antifungal Activity

Indazole derivatives, which share structural features with pyrazoles, exhibit antifungal properties. The electropositivity of the benzene ring in indazoles contributes to their effectiveness against fungi .

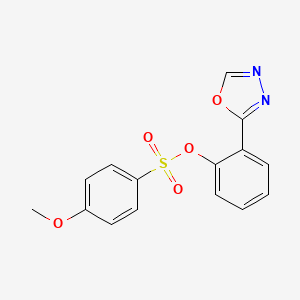

Crystal Engineering and Supramolecular Chemistry

The extensive hydrogen bonding interactions between 3-aminopyrazole-4-carboxylic acid cations and anions lead to complex 3D networks. These networks contribute to high density, insensitivity, and thermal stability in salts containing this compound .

Mechanism of Action

Target of action

Amines and pyrazoles can interact with a variety of biological targets. For instance, some amines are known to interact with neurotransmitter systems in the brain, while pyrazoles can target enzymes like cyclooxygenase .

Mode of action

The interaction of amines and pyrazoles with their targets can lead to changes in cellular function. For example, if a pyrazole compound inhibits an enzyme, it could prevent the enzyme from catalyzing its normal reactions .

Biochemical pathways

Amines and pyrazoles can affect multiple biochemical pathways. For instance, if a pyrazole compound inhibits a key enzyme in a pathway, it could disrupt the entire pathway .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of amines and pyrazoles can vary widely depending on their specific structures. Some may be well absorbed and distributed throughout the body, while others may be rapidly metabolized and excreted .

Result of action

The molecular and cellular effects of amines and pyrazoles depend on their specific targets and modes of action. They could potentially alter cell signaling, enzyme activity, or other cellular functions .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of amines and pyrazoles .

Safety and Hazards

properties

IUPAC Name |

3-amino-1-propylpyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-2-3-10-4-5(7(11)12)6(8)9-10/h4H,2-3H2,1H3,(H2,8,9)(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYIDSSHFAADTTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=N1)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-1-propyl-1H-pyrazole-4-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]benzoyl]piperidine-4-carboxamide](/img/structure/B2616178.png)

![3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2616179.png)

![N-(benzo[d]thiazol-5-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2616180.png)

![(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-4-phenylbutanenitrile](/img/structure/B2616185.png)

![7-Cyclopropyl-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2616190.png)

![2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(3-phenylpropyl)acetamide](/img/structure/B2616194.png)